
2-(4-Bromofenil)piridina
Descripción general
Descripción
2-(4-Bromophenyl)pyridine is an organic compound with the molecular formula C11H8BrN. It consists of a pyridine ring substituted with a 4-bromophenyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction uses 4-bromophenylboronic acid and 2-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Pyridine derivatives with altered oxidation states.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
2-Phenylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromopyridine: Similar structure but lacks the phenyl group, affecting its reactivity and applications.
2-(4-Chlorophenyl)pyridine: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties
Uniqueness: 2-(4-Bromophenyl)pyridine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFCXDBCPREBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363912 | |
| Record name | 2-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63996-36-1 | |
| Record name | 2-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the luminescent properties of 2-(4-bromophenyl)pyridine complexes?
A: 2-(4-bromophenyl)pyridine (bpp) acts as a cyclometalating ligand in various palladium(II) and iridium(III) complexes. Research shows that cyclopalladated bpp complexes like [Pd(bpp)(NHC)Cl] and [Pd(bpp)(acac)], as well as the cyclometalated iridium(III) complex [Ir(bpp)2(acac)], exhibit luminescence in dichloromethane solution under UV irradiation. [] The emission peaks range from 390 to 543 nm, indicating potential applications in luminescent materials.
Q2: Can 2-(4-bromophenyl)pyridine complexes be used in catalytic organic reactions?
A: Yes, 2-(4-bromophenyl)pyridine (bpp) complexes have shown promise in catalyzing organic reactions. For instance, a [Pd(bpp)(NHC)Cl] complex, in conjunction with a copper co-catalyst, effectively catalyzes the oxidation and subsequent Suzuki coupling of aryl chlorides containing hydroxymethyl groups. [] This reaction allows for the synthesis of biarylaldehydes from readily available starting materials like chloro-phenylmethanol and arylboronic acids.
Q3: Is there structural information available about 2-(4-bromophenyl)pyridine complexes?
A: Yes, X-ray diffraction studies have provided detailed structural insights into various 2-(4-bromophenyl)pyridine (bpp) complexes. [, ] These studies have revealed crucial information about bond lengths, angles, and intermolecular interactions within the crystal structures. For example, the crystal structure of [2-(4-bromophenyl)pyridine-κ2C,N)bromo[1,3-bis(4-methylphenyl)imidazol-2-ylidene-κC)] palladium(II) has been reported, providing valuable insights into its molecular geometry and packing arrangement. [] This structural information is vital for understanding the reactivity and properties of these complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

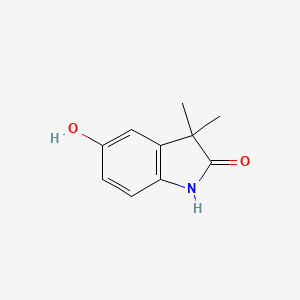
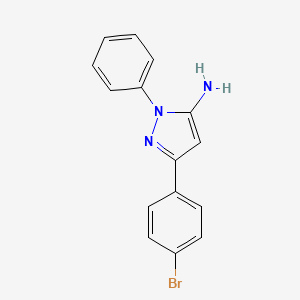
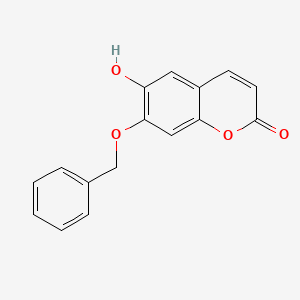

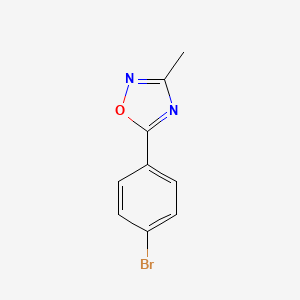

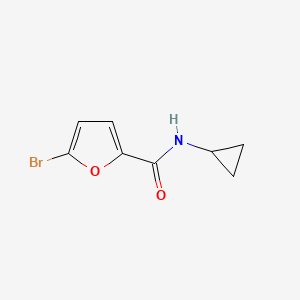
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

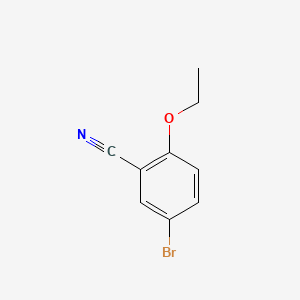
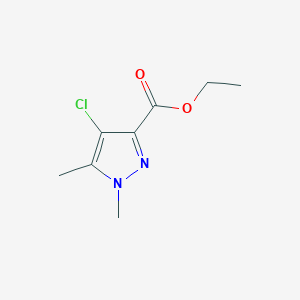
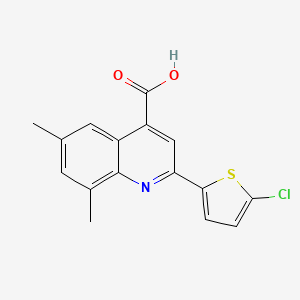
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

